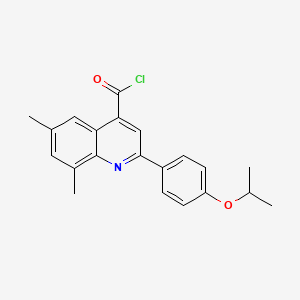

2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Übersicht

Beschreibung

“2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C19H16ClNO2 and a molecular weight of 325.8 g/mol . It is used for research purposes.

Synthesis Analysis

The synthesis of such compounds often involves transition metal-catalyzed carbon–carbon bond-forming reactions like the Suzuki–Miyaura (SM) cross-coupling . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Quinazoline derivatives, which this compound is a part of, have drawn significant attention in synthesis and bioactivities research .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C19H16ClNO2 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a common reaction involving compounds like this . In this reaction, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .Wissenschaftliche Forschungsanwendungen

Fluorescence Derivatization in Liquid Chromatography

- Application : 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound related to the one , has been used as a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This facilitates the identification and quantification of these alcohols in complex mixtures (Yoshida, Moriyama, & Taniguchi, 1992).

Synthesis of Quinoline Derivatives

- Synthesis Approaches : Facile synthesis methods for creating tetrahydropyrimido quinoline derivatives have been explored. These methods include reacting certain compounds in the presence of ammonium acetate, showcasing the reactivity and versatility of quinoline derivatives (Elkholy & Morsy, 2006).

Luminescent Properties and Catalytic Applications

- Luminescence and Catalysis : Studies on cyclopalladated 2-(4-bromophenyl)pyridine complexes, which are structurally related to the queried compound, have demonstrated luminescent properties. These complexes have been applied in oxidative reactions, proving their potential in catalytic applications (Xu et al., 2014).

Corrosion Inhibition

- Application in Corrosion Inhibition : Quinoline derivatives have been investigated as green corrosion inhibitors for metals in acidic mediums. Their efficiency and the mechanism of inhibition were analyzed, showing promising results for industrial applications (Singh, Srivastava, & Quraishi, 2016).

Derivatization and Synthesis of Isoquinolines

- Derivatization Research : Research on derivatives of isoquinolines, like the Wittig-Horner reaction of a related phosphonate, reveals insights into synthetic methods and potential applications in organic chemistry (Akiba et al., 1981).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction . The targets in this case would be the palladium catalyst and the organoboron reagents .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which are related compounds, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Result of Action

In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of carbon–carbon bonds , which are fundamental to the structure of many organic compounds.

Action Environment

The action, efficacy, and stability of 2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of related compounds, such as boronic pinacol esters . Therefore, the compound’s action could potentially be influenced by the pH of its environment.

Eigenschaften

IUPAC Name |

6,8-dimethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-12(2)25-16-7-5-15(6-8-16)19-11-18(21(22)24)17-10-13(3)9-14(4)20(17)23-19/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHISVALSAKNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

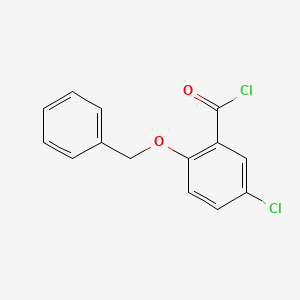

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393856.png)

![5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393859.png)

![Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1393866.png)